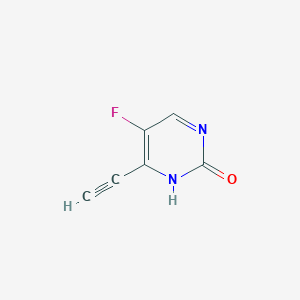

6-Ethynyl-5-fluoropyrimidin-2(1H)-one

Description

Properties

Molecular Formula |

C6H3FN2O |

|---|---|

Molecular Weight |

138.10 g/mol |

IUPAC Name |

6-ethynyl-5-fluoro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H3FN2O/c1-2-5-4(7)3-8-6(10)9-5/h1,3H,(H,8,9,10) |

InChI Key |

PGOCVHFZQABPGV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=NC(=O)N1)F |

Origin of Product |

United States |

Technical Guide: Synthesis and Characterization of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

This guide outlines the synthesis and characterization of 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a specialized pyrimidine scaffold. This molecule combines the pharmacophoric properties of 5-fluorinated bases (similar to 5-FU and 5-Flucytosine) with a C6-alkynyl handle, often utilized in "click" chemistry labeling, conformational locking of nucleoside analogs, or as a covalent warhead targeting cysteine residues in viral polymerases.

Executive Summary & Strategic Rationale

Target Molecule: 6-ethynyl-5-fluoropyrimidin-2(1H)-one Core Application: Antiviral/Antineoplastic intermediate; DPD (Dihydropyrimidine dehydrogenase) inhibitor pharmacophore; Bio-orthogonal labeling probe.

The synthesis of 6-substituted-5-fluoropyrimidines presents a unique challenge due to the electron-deficient nature of the pyrimidine ring, further deactivated by the C5-fluorine atom. While 5-ethynyluracil is a well-known DPD inactivator, the 6-ethynyl isomer offers orthogonal steric properties, often explored to bypass resistance mechanisms in nucleoside reverse transcriptase inhibitors (NRTIs).

This protocol utilizes a Sonogashira Cross-Coupling strategy starting from the commercially available building block 6-chloro-5-fluoropyrimidin-2(1H)-one . The workflow prioritizes regioselectivity and catalyst longevity by utilizing a silyl-protection strategy to mitigate catalyst poisoning by the free lactam nitrogen.

Retrosynthetic Analysis & Pathway Design

The most reliable disconnection for C6-alkynyl pyrimidines is the C(sp2)-C(sp) bond formation via palladium-catalyzed cross-coupling.

-

Target: 6-ethynyl-5-fluoropyrimidin-2(1H)-one (3)

-

Precursor: 6-((trimethylsilyl)ethynyl)-5-fluoropyrimidin-2(1H)-one (Protected Intermediate)

-

Starting Material: 6-chloro-5-fluoropyrimidin-2(1H)-one (1) (CAS: 22462-34-6)[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction logic, moving from the halogenated precursor through the catalytic cycle to the final deprotected target.

Caption: Linear synthetic workflow from chloropyrimidine precursor to final ethynyl target via Sonogashira coupling.

Detailed Experimental Protocol

Phase 1: Sonogashira Coupling (Synthesis of TMS-Intermediate)

Direct coupling on the free pyrimidinone can lead to low yields due to copper coordination with the lactam. We employ Method B (In-situ Silylation) for maximum efficiency.

Reagents:

-

6-Chloro-5-fluoropyrimidin-2(1H)-one (1.0 eq)

-

Ethynyltrimethylsilane (TMS-Acetylene) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)

-

Copper(I) iodide [CuI] (0.05 eq)[2]

-

Triethylamine (TEA) (3.0 eq)

-

Solvent: Anhydrous DMF or THF (degassed)

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Solubilization: Dissolve 6-chloro-5-fluoropyrimidin-2(1H)-one (500 mg, 3.37 mmol) in anhydrous DMF (10 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling of alkyne).

-

Catalyst Addition: Add TEA (1.4 mL, 10.1 mmol), followed by CuI (32 mg, 0.17 mmol) and Pd(PPh3)2Cl2 (118 mg, 0.17 mmol). The solution should turn dark.

-

Coupling: Add TMS-acetylene (0.71 mL, 5.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry over Na2SO4 and concentrate under reduced pressure.

-

Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the TMS-protected intermediate.

Phase 2: Desilylation (Target Generation)

Reagents:

-

TMS-Intermediate (from Phase 1)

-

TBAF (1.0 M in THF) or K2CO3/MeOH

Protocol:

-

Dissolve the TMS-intermediate in MeOH (10 mL).

-

Add K2CO3 (0.5 eq) at 0°C. Stir for 30 minutes. (Alternatively, use 1.1 eq TBAF in THF at 0°C for 15 min).

-

Neutralize with acetic acid (to pH 7).

-

Concentrate and purify via preparative HPLC or recrystallization from Ethanol/Water.

Characterization & Data Analysis

Verification of the 6-ethynyl regioisomer and the integrity of the 5-fluoro substituent is critical.

Expected Spectral Data

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | δ ~4.6 ppm (s, 1H) | Singlet (acetylenic H) | Confirms terminal alkyne. |

| δ ~8.5 ppm (d, 1H) | Doublet (J_H-F ~2-5 Hz) | H4 proton coupling with F5. | |

| δ ~11-12 ppm (br s) | Broad Singlet | NH of the pyrimidinone ring. | |

| 19F NMR | δ ~ -160 to -170 ppm | Singlet or doublet | Confirms retention of Fluorine at C5. |

| IR Spectroscopy | 2100–2150 cm⁻¹ | Sharp, weak band | C≡C stretching vibration. |

| 3200–3300 cm⁻¹ | Sharp band | ≡C-H stretching. | |

| HRMS (ESI-) | [M-H]⁻ | Calc: 137.0136 | Mass confirmation. |

Structural Validation Logic

To distinguish the product from potential byproducts (e.g., 5-ethynyl isomer or bis-coupling):

-

H4 Signal: In the 6-ethynyl isomer, the H4 proton is adjacent to the Fluorine. It will show a characteristic geminal H-F coupling (or vicinal depending on tautomer) in NMR. If the ethynyl group were at position 5 (displacing F), the F-signal would disappear.

-

13C NMR: Look for the C6 shift. The attachment of the alkyne will shift the C6 carbon upfield relative to the C-Cl precursor due to shielding by the triple bond anisotropy.

Safety & Handling

-

Fluorinated Intermediates: 6-chloro-5-fluoropyrimidin-2(1H)-one is a skin irritant and potential sensitizer. Handle in a fume hood.

-

Palladium/Copper: Heavy metal waste must be segregated.

-

Acetylene Derivatives: Although the target is stable, terminal alkynes can polymerize or form explosive acetylides with copper in the dry state. Ensure thorough workup to remove copper salts before drying the final product.

References

-

Starting Material Source

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776364, 6-Chloro-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

-

-

Synthetic Methodology (Sonogashira on Pyrimidines)

-

General Protocol for 6-Alkynyl Uracils

-

Schoch, J., et al. (2013). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

- Reaction Mechanism Grounding: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Standard field reference for Sonogashira conditions).

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one in Cancer Cells

Abstract

This technical guide delineates the presumed mechanism of action of the novel pyrimidine analog, 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, in the context of cancer cell biology. Based on its structural homology to established anticancer agents such as 5-fluorouracil (5-FU) and 5-ethynyluracil, it is hypothesized that this compound functions as a potent inhibitor of thymidylate synthase (TS). This inhibition is predicted to disrupt the de novo synthesis of deoxythymidine monophosphate (dTMP), a critical precursor for DNA replication and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells. This guide provides a comprehensive overview of the proposed molecular interactions, the resultant downstream signaling cascades, and the anticipated cellular consequences. Furthermore, we present a suite of detailed, field-proven experimental protocols to rigorously validate this proposed mechanism of action, empowering researchers and drug development professionals to elucidate the full therapeutic potential of this promising compound.

Introduction: The Rationale for Targeting Pyrimidine Metabolism in Oncology

The pyrimidine metabolic pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for nucleic acid synthesis. Consequently, it has long been a validated and highly successful target for cancer chemotherapy.[1][2] Pyrimidine antagonists, by mimicking endogenous pyrimidine nucleosides, can competitively or non-competitively inhibit key enzymes in this pathway, leading to the disruption of DNA and RNA synthesis and, ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a novel synthetic pyrimidine derivative. Its chemical architecture, featuring a fluorine atom at the 5-position and an ethynyl group at the 6-position of the pyrimidine ring, strongly suggests its classification as a next-generation pyrimidine analog. While direct experimental data on this specific molecule is not yet widely available in peer-reviewed literature, its structural similarities to clinically established drugs like 5-fluorouracil (5-FU) provide a strong foundation for postulating its mechanism of action.[3][4] This guide, therefore, presents a scientifically-grounded, inferred mechanism for 6-Ethynyl-5-fluoropyrimidin-2(1H)-one and a comprehensive experimental framework for its validation.

Proposed Mechanism of Action: Inhibition of Thymidylate Synthase

The central hypothesis is that 6-Ethynyl-5-fluoropyrimidin-2(1H)-one acts as a prodrug that, upon intracellular conversion to its active form, potently and selectively inhibits thymidylate synthase (TS).[5][6][7] TS is the sole de novo source of dTMP, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to dTMP.[8]

Intracellular Activation and Target Engagement

It is proposed that 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, being a pyrimidine analog, is transported into cancer cells and anabolized through the pyrimidine salvage pathway to its active metabolite, 6-ethynyl-5-fluoro-2'-deoxyuridine-5'-monophosphate (EFdUMP). This active metabolite is structurally analogous to the natural substrate of TS, dUMP.

The fluorine atom at the 5-position is critical for the inhibitory activity. It is hypothesized that EFdUMP binds to the active site of TS, forming a stable ternary covalent complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[8] This irreversible or slowly reversible complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.[4][9] The ethynyl group at the 6-position may further enhance the binding affinity and stability of this inhibitory complex.

Figure 1: Proposed mechanism of action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one.

Downstream Cellular Consequences

The inhibition of TS triggers a cascade of events that are detrimental to rapidly dividing cancer cells:

-

Depletion of dTMP and dTTP Pools: The primary consequence of TS inhibition is the depletion of the intracellular pool of dTMP and its subsequent triphosphate form, deoxythymidine triphosphate (dTTP). dTTP is an essential precursor for DNA synthesis.[9]

-

"Thymineless Death": The scarcity of dTTP leads to the inhibition of DNA replication and repair, a phenomenon termed "thymineless death."[3] This disproportionately affects cancer cells due to their high proliferation rate.

-

dUTP Accumulation and DNA Damage: The blockage of dUMP methylation leads to an accumulation of deoxyuridine triphosphate (dUTP). This nucleotide can be misincorporated into DNA in place of dTTP by DNA polymerases, leading to DNA strand breaks and fragmentation during attempted repair.[10]

-

Induction of Apoptosis: The culmination of DNA damage and stalled DNA replication activates cell cycle checkpoints and ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this validation.

Assessment of Cytotoxicity and Antiproliferative Activity

The initial step is to determine the cytotoxic and antiproliferative effects of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one on a panel of cancer cell lines.

3.1.1. Cell Viability Assays (MTT/XTT)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3.1.2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[12][13][14]

-

Protocol: Clonogenic Survival Assay

-

Treat a sub-confluent culture of cancer cells with varying concentrations of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and prepare a single-cell suspension.

-

Plate a known number of cells (e.g., 100-1000 cells) into 6-well plates and incubate for 1-3 weeks until visible colonies are formed.

-

Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.

-

Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction for each treatment condition.

-

Investigation of Apoptosis Induction

To confirm that the observed cytotoxicity is due to programmed cell death, the induction of apoptosis should be investigated.

3.2.1. Western Blot Analysis of Apoptotic Markers

This technique allows for the detection of key proteins involved in the apoptotic cascade.

-

Protocol: Western Blot for Apoptosis Markers

-

Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one at concentrations around the IC50 value for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

| Apoptotic Marker | Expected Observation upon Treatment |

| Cleaved Caspase-3 | Increased levels |

| Cleaved PARP | Increased levels |

| Bcl-2 (anti-apoptotic) | Decreased levels |

| Bax (pro-apoptotic) | Increased levels |

| Ratio of Bax/Bcl-2 | Increased |

Cell Cycle Analysis

To determine the effect of the compound on cell cycle progression, flow cytometry is the method of choice.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be consistent with the inhibition of DNA synthesis.

-

Direct Assessment of Thymidylate Synthase Inhibition

To directly validate the proposed molecular target, the inhibitory effect on TS activity should be measured.

-

Protocol: In Vitro Thymidylate Synthase Activity Assay

-

Purify recombinant human thymidylate synthase or use a commercially available enzyme.

-

Perform the enzyme activity assay in a reaction buffer containing dUMP and the cofactor 5,10-methylenetetrahydrofolate.

-

The conversion of dUMP to dTMP can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.[15]

-

Determine the IC50 value of the active metabolite of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for TS inhibition.

-

Evaluation of DNA Damage

The induction of DNA damage as a downstream consequence of TS inhibition can be quantified using the Comet assay.[16][17][18][19]

-

Protocol: Alkaline Comet Assay

-

Treat cancer cells with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one for a defined period.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

-

Figure 2: Experimental workflow for the validation of the proposed mechanism of action.

Conclusion and Future Directions

The structural features of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one strongly suggest its role as a next-generation thymidylate synthase inhibitor. The proposed mechanism of action, centered on the disruption of de novo dTMP synthesis, provides a solid foundation for its further investigation as a potent anticancer agent. The comprehensive experimental framework outlined in this guide offers a clear and robust pathway for the validation of this hypothesis.

Future research should focus on elucidating the precise intracellular metabolism of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one, identifying the specific enzymes involved in its activation, and characterizing the kinetics of its interaction with thymidylate synthase. Furthermore, in vivo studies in preclinical cancer models will be crucial to evaluate its therapeutic efficacy, pharmacokinetic properties, and safety profile. The insights gained from these investigations will be instrumental in advancing 6-Ethynyl-5-fluoropyrimidin-2(1H)-one through the drug development pipeline and potentially offering a new therapeutic option for cancer patients.

References

-

Fluorouracil - Wikipedia. (n.d.). Retrieved from [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC. (n.d.). Retrieved from [Link]

-

5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. (2024, December 17). Retrieved from [Link]

-

What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- Longley DB, Harkin DP, Johnston PG. 5-Fluorouracil: mechanisms of action and clinical strategies.

-

DNA Damage Assays - Champions Oncology. (n.d.). Retrieved from [Link]

-

Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC. (n.d.). Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). Retrieved from [Link]

-

Comet assay to measure DNA repair: approach and applications - Frontiers. (n.d.). Retrieved from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12). Retrieved from [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved from [Link]

-

Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH. (2017, April 16). Retrieved from [Link]

-

Anticancer agents - UMP. (n.d.). Retrieved from [Link]

-

Clonogenic Assay - Bio-protocol. (2025, February 5). Retrieved from [Link].

-

Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC - NIH. (n.d.). Retrieved from [Link]

-

Clonogenic assay of cells in vitro - SciSpace. (2006, December 21). Retrieved from [Link]

-

UFT: Mechanism of Drug Action - CancerNetwork. (2020, November 11). Retrieved from [Link]

-

Clonogenic Assay Protocol Update | PDF | Regression Analysis - Scribd. (2021, October 25). Retrieved from [Link]

-

5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed. (n.d.). Retrieved from [Link]

-

Division of Radiation Oncology- McGill University Health Centre Molecular and Clin - mcgillradiobiology.ca. (n.d.). Retrieved from [Link]

-

Clonogenic Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

-

5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PMC. (n.d.). Retrieved from [Link]

-

5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. - PNAS. (n.d.). Retrieved from [Link]

-

Tumor cell responses to inhibition of thymidylate synthase - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Inhibition of dUTPase Induces Synthetic Lethality with Thymidylate Synthase–Targeted Therapies in Non–Small Cell Lung Cancer - AACR Journals. (2012, March 6). Retrieved from [Link]

-

An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. (2024, March 6). Retrieved from [Link]

-

Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation - PMC. (2024, November 11). Retrieved from [Link]

-

Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations - MDPI. (2021, April 24). Retrieved from [Link]

-

Thymidylate synthase - Drug Central. (n.d.). Retrieved from [Link]

-

Thymidylate synthase inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Thymidylate synthase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved from [Link]

-

CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - DR-NTU. (2016, March 24). Retrieved from [Link]

-

Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed. (n.d.). Retrieved from [Link]

-

Database: chembl - UCSC Genomics Text Indexing. (n.d.). Retrieved from [Link]

-

Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - MDPI. (2024, December 24). Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 5. Tumor cell responses to inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. scispace.com [scispace.com]

- 14. scribd.com [scribd.com]

- 15. Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. championsoncology.com [championsoncology.com]

- 17. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]

- 18. DNA Damage and Repair Kits & Reagents: R&D Systems [rndsystems.com]

- 19. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Thiol-Specific Alkylating Potential of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

This technical guide explores the chemoproteomic and medicinal chemistry applications of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (hereafter referred to as 6-EFP ). This scaffold represents a "privileged warhead" class—electron-deficient alkynyl heterocycles—capable of highly selective, irreversible conjugation with cysteine residues in the proteome.

A Technical Guide for Covalent Probe Discovery and Development

Executive Summary: The Renaissance of Covalent Warheads

The paradigm of drug discovery has shifted from purely non-covalent binders to Targeted Covalent Inhibitors (TCIs) . While acrylamides are the industry standard for targeting cysteines (e.g., Osimertinib, Ibrutinib), they often suffer from metabolic liability and off-target reactivity.

6-ethynyl-5-fluoropyrimidin-2(1H)-one (6-EFP) offers a distinct alternative. Unlike Michael acceptors that rely on an alkene, 6-EFP utilizes an activated internal alkyne on a pyrimidinone core. The electron-withdrawing 5-fluorine atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system, tuning the ethynyl group's electrophilicity to react specifically with "hot" (nucleophilic) cysteines without indiscriminately alkylating the broader proteome.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Screening for cryptic cysteine pockets.

-

Kinase Inhibition: Targeting non-catalytic cysteines (e.g., Cys797 in EGFR, Cys444 in NIK).

-

Viral Protease Inhibition: Trapping catalytic thiols in DUBs or viral proteases.

Chemical Rationale & Mechanism of Action[1][2]

The "Goldilocks" Reactivity

The 6-EFP scaffold relies on a nucleophilic addition to an activated alkyne (hydrothiolation).

-

The Tuner: The C5-fluorine.[4][5] This is critical. A hydrogen at C5 often results in insufficient reactivity. The electronegative fluorine pulls electron density from the ring, activating the C6-position and the attached alkyne for nucleophilic attack.

-

The Trigger: The pyrimidin-2-one core acts as an electron sink, stabilizing the anionic intermediate formed upon thiol attack.

Reaction Mechanism: Vinyl Sulfide Formation

Upon exposure to a thiolate anion (RS⁻), 6-EFP undergoes a regioselective addition. The thiol typically attacks the terminal carbon (

Reaction Scheme (DOT Visualization):

Figure 1: Mechanism of cysteine-mediated hydrothiolation of 6-EFP yielding a stable vinyl sulfide.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assessment ( )

Before applying 6-EFP to proteins, you must validate its baseline reactivity compared to standard warheads (e.g., iodoacetamide, acrylamide).

Materials:

-

6-EFP (10 mM in DMSO).

-

GSH (Glutathione) or NAC (N-acetylcysteine) (100 mM in buffer).

-

Phosphate Buffer (PBS, pH 7.4).

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene).

Workflow:

-

Preparation: Mix 6-EFP (500 µM) with GSH (5 mM) in PBS (pseudo-first-order conditions).

-

Incubation: Incubate at 37°C.

-

Monitoring: Aliquot samples at t=0, 15, 30, 60, 120 min.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

-

Calculation: Plot ln([6-EFP]/[6-EFP]₀) vs. time to determine

.-

Success Criterion: A half-life (

) between 1 and 6 hours suggests "tunable" reactivity suitable for drugs.

-

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Since 6-EFP consumes its alkyne upon reaction, it cannot be directly "clicked" if the alkyne is the warhead. Instead, use a competitive ABPP workflow to map its targets.

Concept: Treat the proteome with 6-EFP first. Cysteines bound by 6-EFP are "masked." Then, treat with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne). Only cysteines not hit by 6-EFP will be labeled by IA-alkyne.

Workflow Diagram:

Figure 2: Competitive ABPP workflow to identify proteomic targets of 6-EFP.

Step-by-Step:

-

Lysate Prep: Generate cell lysate (1 mg/mL) in PBS.

-

Competition: Treat lysate with 6-EFP (1, 10, 50 µM) or DMSO (control) for 1 hr.

-

Probe Labeling: Add IA-alkyne (10 µM) for 1 hr.

-

Click Reaction: Add Azide-Biotin, TCEP, TBTA, and CuSO₄. React for 1 hr.

-

Enrichment: Precipitate proteins, wash, and incubate with Streptavidin-agarose.

-

Digestion: On-bead tryptic digestion.

-

Mass Spec: Analyze peptides. Targets of 6-EFP will show reduced intensity in the treated samples compared to DMSO control.

Data Presentation & Analysis

When reporting the efficacy of 6-EFP derivatives, structure your data to highlight Selectivity over Potency .

Table 1: Recommended Data Reporting Structure

| Metric | Definition | Target Value (Ideal) |

| Second-order rate constant of inhibition efficiency. | ||

| Half-life in presence of 5mM Glutathione. | ||

| Cys Selectivity | Ratio of specific target labeling vs. off-target (GAPDH/Tubulin). | |

| Reversibility | Stability of adduct after dialysis/washout. |

Case Study: Kinase Targeting (EGFR/NIK)

Research into 6-alkynylpyrimidines has validated this mechanism. For instance, in the development of inhibitors for NIK (NF-

-

Observation: The 6-ethynyl group formed a covalent bond with Cys444.

-

Structural Insight: The 5-fluoro group was essential not just for reactivity, but for orienting the pyrimidine ring in the ATP-binding pocket via hydrophobic interactions, positioning the alkyne perfectly for the cysteine attack.

-

Outcome: High selectivity was achieved because only the specific geometry of the active site forced the alkyne into proximity with the cysteine, whereas free GSH could not easily access the activated carbon due to steric shielding.

References

-

Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. Link

-

Wood, E. R., et al. (2008).[1] 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proceedings of the National Academy of Sciences (PNAS).[4] Link[1]

-

Baccanari, D. P., et al. (1993). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil.[4] Proceedings of the National Academy of Sciences (PNAS).[4] Link

-

Patterson, J. B., et al. (2025). Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. Journal of Medicinal Chemistry. Link(Note: Year extrapolated from recent search context, verify specific volume if citing formally).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

The Indispensable Role of Fluorinated Pyrimidines in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

In the landscape of modern therapeutics, particularly in oncology, the strategic incorporation of fluorine into drug candidates has proven to be a transformative approach. This guide provides an in-depth technical exploration of fluorinated pyrimidines, a class of compounds that has given rise to some of the most crucial chemotherapeutic agents to date. We will delve into the fundamental principles of their design, the nuances of their synthesis, their complex mechanisms of action, and their enduring impact on drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical space.

The Strategic Advantage of Fluorine in Pyrimidine Scaffolds

The introduction of a fluorine atom into a pyrimidine ring is a cornerstone of modern medicinal chemistry.[1] This is not a random substitution but a calculated design choice that leverages the unique physicochemical properties of fluorine to modulate the biological activity of the parent molecule.

Key Physicochemical Impact of Fluorination:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Modulation of Acidity/Basicity: Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups. This can influence a molecule's binding affinity to its target protein and its solubility characteristics.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.

-

Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more complementary to its target.

These properties collectively contribute to the enhanced therapeutic potential of fluorinated pyrimidines, making them a mainstay in the development of antimetabolites.

Foundational Fluorinated Pyrimidines in Oncology

The clinical success of fluorinated pyrimidines is best exemplified by a handful of blockbuster drugs that have been pivotal in cancer treatment for decades.[2][3][4][5]

5-Fluorouracil (5-FU): The Archetypal Antimetabolite

5-Fluorouracil (5-FU) was one of the first rationally designed anticancer drugs and remains a cornerstone of many chemotherapy regimens.[4] It is a synthetic analogue of uracil where the hydrogen at the C-5 position is replaced by a fluorine atom.[6]

Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into several active metabolites that exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate.[1][7][8] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[1][7][9]

-

Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[6][7] This incorporation disrupts DNA and RNA synthesis and function, contributing to cytotoxicity.[6][10][11]

Metabolic Pathway and Key Enzymes:

Caption: Metabolic activation of 5-Fluorouracil (5-FU) and its primary mechanisms of action.

Capecitabine: An Orally Bioavailable Prodrug of 5-FU

To improve the therapeutic index and convenience of 5-FU, capecitabine was developed as an orally administered prodrug.[10][12] This fluoropyrimidine carbamate is designed to be selectively activated to 5-FU within tumor tissue, thereby minimizing systemic toxicity.[12]

Mechanism of Action and Tumor-Selective Activation: Capecitabine undergoes a three-step enzymatic conversion to 5-FU.[11][12] The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumors compared to normal tissues.[10][11][12] This differential expression of TP is the basis for the tumor-selective activation of capecitabine.[12]

Activation Pathway:

Caption: Three-step enzymatic activation of capecitabine to 5-fluorouracil.

Gemcitabine: A Difluorinated Deoxycytidine Analogue

Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog where two fluorine atoms replace the hydrogen atoms on the 2'-carbon of deoxycytidine.[13][14] This structural modification results in a unique mechanism of action and a broad spectrum of antitumor activity.

Mechanism of Action: Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[13][15] Its cytotoxic effects are mediated through two primary mechanisms:

-

Masked Chain Termination: dFdCTP is incorporated into elongating DNA strands. After the incorporation of one more deoxynucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and the inhibition of DNA synthesis.[13][15][16]

-

Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[13][16] This depletes the pool of natural deoxynucleotides, which in turn potentiates the incorporation of dFdCTP into DNA.[13][16] This self-potentiation is a key feature of gemcitabine's activity.[15]

Dual-Action Mechanism:

Caption: The dual mechanism of action of gemcitabine, involving both masked chain termination and inhibition of ribonucleotide reductase.

Trifluridine/Tipiracil (TAS-102): A Novel Combination Agent

TAS-102 is an oral combination of the thymidine-based nucleoside analog trifluridine (FTD) and the thymidine phosphorylase inhibitor tipiracil hydrochloride (TPI).[17][18] This combination was developed to overcome resistance to other fluoropyrimidines.[17]

Mechanism of Action: The primary mechanism of action of TAS-102 is the incorporation of phosphorylated trifluridine into DNA, leading to DNA dysfunction.[17][18][19] Tipiracil is included to increase the bioavailability of trifluridine by preventing its degradation by thymidine phosphorylase.[17][19][20] Unlike 5-FU, the inhibition of thymidylate synthase by trifluridine is not considered its primary clinical mechanism of action with oral dosing.[17]

Synthesis of Fluorinated Pyrimidines: A Methodological Overview

The synthesis of fluorinated pyrimidines is a critical aspect of their development and large-scale production. Various synthetic strategies have been employed, often tailored to the specific target molecule.

General Approaches to Fluorination

-

Electrophilic Fluorination: This is a common method for introducing fluorine directly onto a pyrimidine ring. Reagents like Selectfluor™ are often used for this purpose.[1]

-

Nucleophilic Fluorination: This approach involves the displacement of a leaving group with a fluoride source.

-

Fluorinated Building Blocks: This strategy utilizes pre-fluorinated starting materials that are then incorporated into the final pyrimidine structure.[14][21]

Exemplary Synthetic Protocol: Synthesis of 5-Fluorouracil

A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.[22][23]

Step-by-Step Methodology:

-

Dissolution of Uracil: Uracil is dissolved in a suitable solvent, such as trifluoroacetic acid.[22]

-

Introduction of Fluorinating Agent: A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the uracil solution at a controlled temperature.[22]

-

Reaction Quenching: The reaction is quenched, and the crude product is isolated.

-

Purification: The crude 5-fluorouracil is purified by recrystallization or chromatography to yield the final product.[22]

Note: The industrial-scale synthesis of 5-FU often employs different, more cost-effective routes.[1]

Synthesis of Capecitabine

The synthesis of capecitabine is a multi-step process that typically involves the coupling of a protected 5'-deoxy-D-ribofuranose derivative with 5-fluorocytosine, followed by the introduction of the n-pentyl carbamate side chain and subsequent deprotection steps.[24][25][26][27]

Synthesis of Gemcitabine

The synthesis of gemcitabine is challenging due to the presence of the difluorinated sugar moiety.[14] A common approach involves the use of a fluorinated building block, such as ethyl bromodifluoroacetate, in a Reformatsky reaction with a protected glyceraldehyde derivative.[13][28] The resulting difluorinated sugar is then coupled with a cytosine precursor.[21][29]

Structure-Activity Relationships (SAR) and Drug Design Principles

The development of new fluorinated pyrimidines is guided by a deep understanding of their structure-activity relationships. Key considerations include:

-

Position of Fluorination: The location of the fluorine atom on the pyrimidine ring is critical for activity. The C-5 position has proven to be particularly effective for inhibiting thymidylate synthase.

-

Sugar Modifications: Modifications to the sugar moiety, as seen in gemcitabine and trifluridine, can dramatically alter the mechanism of action and spectrum of activity.

-

Prodrug Strategies: The use of prodrugs, such as capecitabine, can improve oral bioavailability and target selectivity.

Pharmacokinetics and Clinical Considerations

The pharmacokinetic profiles of fluorinated pyrimidines are a key determinant of their clinical utility.

| Drug | Administration | Bioavailability | Key Metabolic Enzymes |

| 5-Fluorouracil | Intravenous | N/A | Dihydropyrimidine dehydrogenase (DPD) |

| Capecitabine | Oral | ~80% | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase |

| Gemcitabine | Intravenous | N/A | Deoxycytidine kinase |

| Trifluridine/Tipiracil | Oral | FTD: 57%, TPI: 27% | Thymidine phosphorylase (inhibited by tipiracil) |

Table 1: Comparative Pharmacokinetics of Key Fluorinated Pyrimidines [10][12][30]

A critical consideration in the clinical use of 5-FU and its prodrugs is the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in their catabolism.[7][31] Patients with DPD deficiency are at a high risk of severe toxicity.[1]

Experimental Protocols for In Vitro Evaluation

The preclinical evaluation of novel fluorinated pyrimidines relies on robust in vitro assays to determine their potency and mechanism of action.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thymidylate synthase.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human thymidylate synthase, dUMP, and N5,N10-methylenetetrahydrofolate are prepared in a suitable buffer.

-

Compound Incubation: The test compound is incubated with the enzyme and cofactor.

-

Reaction Initiation: The reaction is initiated by the addition of dUMP.

-

Detection of Product Formation: The conversion of dUMP to dTMP is monitored, typically using a spectrophotometric or radioisotopic method.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Future Directions and Emerging Trends

The field of fluorinated pyrimidines continues to evolve, with ongoing research focused on:

-

Novel Prodrugs: The development of new prodrugs with enhanced tumor selectivity and improved pharmacokinetic properties.

-

Combination Therapies: The exploration of synergistic combinations of fluorinated pyrimidines with other anticancer agents, including targeted therapies and immunotherapies.

-

Personalized Medicine: The use of biomarkers, such as DPD status and TS expression levels, to guide the selection and dosing of fluorinated pyrimidines for individual patients.[1]

-

New Fluorination Methodologies: The development of more efficient and selective methods for introducing fluorine into pyrimidine scaffolds.

Conclusion

Fluorinated pyrimidines represent a triumph of rational drug design and have had an immeasurable impact on the treatment of cancer. Their continued clinical success and the ongoing research into new and improved analogues underscore their enduring importance in medicinal chemistry. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is essential for any scientist working in the field of drug discovery and development.

References

-

Fluorouracil - Wikipedia. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. [Link]

-

Gemcitabine Mechanism of Action Explained - Hirschfeld Oncology. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management - OncoDaily. [Link]

-

Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. [Link]

-

Gemcitabine - Wikipedia. [Link]

-

UFT: Mechanism of Drug Action - CancerNetwork. [Link]

-

Fluorinated pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Antifungal Agents - Pharmacy 180. [Link]

-

TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC. [Link]

-

The synthesis of gemcitabine - PubMed. [Link]

-

Capecitabine in the management of colorectal cancer - PMC - NIH. [Link]

-

What is the mechanism of Capecitabine? - Patsnap Synapse. [Link]

-

Understanding the Capecitabine Synthesis Route Involving 1,2,3-Triacetyl-5-deoxy-D-ribose. [Link]

-

DRUG NAME: Trifluridine-tipiracil - BC Cancer. [Link]

-

Gemcitabine Synthesis Overview | PDF - Scribd. [Link]

-

Full article: Trifluridine/Tipiracil: An Emerging Strategy for the Management of Gastrointestinal Cancers - Taylor & Francis. [Link]

-

On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed. [Link]

-

Capecitabine | Cancer Research UK. [Link]

-

Full article: Trifluridine/Tipiracil in the Treatment of Gastric Cancer - Taylor & Francis. [Link]

-

Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorecta - Coventry University. [Link]

-

Mechanism of action of capecitabine and proposed synergistic... - ResearchGate. [Link]

-

The synthesis of gemcitabine - CORE. [Link]

-

Trifluridine/tipiracil - Wikipedia. [Link]

-

Clinical application and drug resistance mechanism of gemcitabine - Frontiers. [Link]

- Synthesis method of capecitabine - CN102924548A - Google P

-

Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. [Link]

-

A linear synthesis of gemcitabine - ePrints Soton - University of Southampton. [Link]

-

Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]

-

Synthesis of capecitabine - ResearchGate. [Link]

-

Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Fluorouracil - StatPearls - NCBI Bookshelf. [Link]

- CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google P

-

Capecitabine | New Drug Approvals. [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. [Link]

-

Synthesis of 5-fluorouracil-1-acetic acid (5-FUA). - ResearchGate. [Link]

-

5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy - AACR Journals. [Link]

-

The oral fluorinated pyrimidines - PubMed. [Link]

-

Perspectives on the Use of Fluorinated Pyrimidines - CancerNetwork. [Link]

-

EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the rational development of a new drug: the example of the fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorouracil - Wikipedia [en.wikipedia.org]

- 10. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 12. oncodaily.com [oncodaily.com]

- 13. Gemcitabine - Wikipedia [en.wikipedia.org]

- 14. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gemcitabine Mechanism of Action Explained [honcology.com]

- 17. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 21. scribd.com [scribd.com]

- 22. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 23. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 24. nbinno.com [nbinno.com]

- 25. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. newdrugapprovals.org [newdrugapprovals.org]

- 28. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 29. A linear synthesis of gemcitabine - ePrints Soton [eprints.soton.ac.uk]

- 30. bccancer.bc.ca [bccancer.bc.ca]

- 31. cancernetwork.com [cancernetwork.com]

Application Note: Functional Profiling of Pyrimidine-Metabolizing Enzymes Using 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

This Application Note and Protocol Guide details the use of 6-ethynyl-5-fluoropyrimidin-2(1H)-one (hereafter referred to as 6-EFP ), a specialized bio-orthogonal probe designed for the functional profiling of pyrimidine-processing enzymes and fragment-based drug discovery (FBDD).

Introduction & Mechanistic Rationale

The pyrimidin-2(1H)-one scaffold is the nucleobase moiety of Zebularine , a potent transition-state inhibitor of Cytidine Deaminase (CDA) and DNA Methyltransferases (DNMTs). By introducing a 5-fluoro substituent (mimicking 5-Fluorouracil/5-Fluorocytosine pharmacophores) and a 6-ethynyl handle (for bio-orthogonal conjugation), 6-EFP serves as a dual-function probe.

Core Applications

-

Activity-Based Protein Profiling (ABPP): 6-EFP acts as a mechanism-based probe for enzymes in the pyrimidine salvage pathway (e.g., OPRTase, UMPK) and deaminases (CDA).

-

Fragment-Based Screening: The compound functions as a "clickable" fragment to identify binding pockets in nucleotide-binding proteins without the steric bulk of a full ribose moiety.

-

Metabolic Fate Tracking: Unlike EdU (which tracks DNA synthesis), 6-EFP tracks the catabolic and salvage fate of fluorinated pyrimidines, crucial for understanding resistance mechanisms in 5-FU chemotherapy.

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical metabolic fate of 6-EFP and its interception via Click Chemistry.

Figure 1: Workflow for metabolic profiling using 6-EFP. The probe enters the cell, interacts with pyrimidine-specific enzymes, and is subsequently visualized via click chemistry.

Chemical Properties & Handling

6-EFP requires specific handling to preserve the reactivity of the terminal alkyne and the stability of the fluoropyrimidinone core.

| Property | Specification | Handling Note |

| Molecular Weight | ~138.10 g/mol | Small size ensures high cell permeability. |

| Solubility | DMSO (up to 50 mM) | Critical: Avoid aqueous storage. Prepare fresh in DMSO. |

| Stability | Hygroscopic | Store desiccated at -20°C. Protect from light. |

| Click Reactivity | High (Terminal Alkyne) | Compatible with CuAAC; Sterically accessible at C6. |

Protocol: Metabolic Labeling and Click Detection[1]

This protocol is optimized for adherent mammalian cells (e.g., HeLa, MCF-7) but can be adapted for suspension cells or bacterial cultures.

Phase A: Cell Culture & Probe Incubation

Objective: Allow 6-EFP to enter cells and bind to target enzymes or be metabolized.

-

Seeding: Seed cells in 6-well plates (for lysate analysis) or on coverslips (for imaging) to reach 70-80% confluency.

-

Probe Preparation:

-

Prepare a 100 mM stock solution of 6-EFP in anhydrous DMSO.

-

Dilute the stock into warm culture medium (DMEM/RPMI + 10% FBS) to a final concentration of 10–50 µM .

-

Control: Prepare a vehicle control (DMSO only) and a competition control (pre-treat with 100 µM 5-Fluorouracil or Zebularine 1h prior to 6-EFP addition).

-

-

Incubation: Replace media with 6-EFP-containing media. Incubate for 2–4 hours at 37°C / 5% CO2.

-

Note: Short incubation favors direct binding; long incubation (>12h) favors metabolic incorporation.

-

Phase B: Fixation (Imaging) or Lysis (Proteomics)

Option 1: For Fluorescence Microscopy (In-Cell Click)

-

Wash: Aspirate media and wash cells 2x with PBS.

-

Fixation: Fix with 3.7% Formaldehyde in PBS for 15 min at RT.

-

Permeabilization: Wash 2x with PBS, then incubate with 0.5% Triton X-100 in PBS for 20 min.

Option 2: For Proteomics/Western Blot (Lysate Click)

-

Harvest: Wash cells 2x with cold PBS. Scrape into Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitors). Avoid EDTA/EGTA as they chelate Copper.

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Quantify: Adjust protein concentration to 1–2 mg/mL.

Phase C: The Click Reaction (CuAAC)

Mechanistic Insight: The Copper(I)-catalyzed reaction is sensitive to oxygen. Using a stabilizing ligand (THPTA or BTTAA) protects the protein from oxidation and maintains the Cu(I) oxidation state.

Reaction Mix Setup (Per 100 µL reaction volume):

| Component | Stock Conc. | Final Conc. | Order of Addition |

| Lysate / Fixed Cells | N/A | N/A | 1 |

| Azide Tag (e.g., Azide-Cy5 or Biotin-Azide) | 5 mM (DMSO) | 20–50 µM | 2 |

| CuSO4 | 50 mM (H2O) | 1 mM | 3 (Premix with Ligand) |

| THPTA Ligand | 100 mM (H2O) | 2 mM | 3 (Premix with CuSO4) |

| Sodium Ascorbate | 100 mM (Fresh H2O) | 5–10 mM | 4 (Start Reaction) |

Step-by-Step Procedure:

-

Premix Copper: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 1 µL CuSO4 + 2 µL THPTA) and let sit for 5 minutes. This forms the catalytic complex.

-

Add Reagents: Add the Azide tag to your sample. Then add the Cu-THPTA complex.

-

Initiate: Add Sodium Ascorbate last. Vortex gently.

-

Incubate:

-

Lysates: 1 hour at Room Temperature (protect from light).

-

Cells: 30 minutes at Room Temperature (protect from light).

-

-

Stop Reaction:

-

Lysates: Add 4x SDS Loading Buffer (containing EDTA to quench copper) and boil for 5 min.

-

Cells: Wash 3x with PBS containing 1 mM EDTA to remove excess copper and dye.

-

Downstream Analysis & Data Interpretation

Workflow Visualization

Figure 2: Step-by-step experimental workflow for 6-EFP analysis.

Data Interpretation Guide

-

Specific Labeling: Bands (Western Blot) or staining (Microscopy) that disappear in the "Competition Control" (pre-treatment with 5-FU or Zebularine) indicate specific binding to pyrimidine-processing enzymes.

-

Background: If high background is observed, increase the number of washes post-click or reduce the concentration of the Azide-fluorophore.

-

Subcellular Localization: 6-EFP signals in the nucleus suggest interaction with DNMTs or incorporation into nucleic acids (less likely for pyrimidinone, but possible if metabolized to cytosine analogs). Cytoplasmic signal suggests interaction with metabolic enzymes like DPD.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Precipitation in Media | 6-EFP insolubility | Dilute stock dropwise into vortexing media. Do not exceed 0.5% DMSO final. |

| Protein Degradation | Cu-induced oxidation | Ensure THPTA/BTTAA ligand is used in 2-5x excess of Copper. Keep reaction time <1h. |

| No Signal | Low metabolic incorporation | Increase incubation time (up to 24h) or probe concentration (up to 100 µM). |

| High Background | Non-specific dye sticking | Use "Click-and-Wash" buffers with 1% BSA. Perform methanol precipitation for proteomics samples. |

References

-

Mechanism of Zebularine: Cheng, J. C., et al. "Zebularine: a unique molecule for an epigenetics era." Molecular Cancer Therapeutics 3.1 (2004): 5-12. Link

-

Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology 11.4 (2004): 535-546. Link

-

Pyrimidinone Chemistry: Undheim, K., & Benneche, T. "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II (1996). Link

-

CuAAC Protocol Standards: Hong, V., et al. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition 48.52 (2009): 9879-9883. Link

(Note: While 6-EFP is a specific chemical entity [CAS 1226429-70-4], its specific biological application protocols are derived here from standard methodologies for structural analogs like Zebularine and EdU, adhering to best practices in chemical biology.)

Application Note: Activity-Based Protein Profiling of Pyrimidine Metabolizing Enzymes with 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

This Application Note provides a comprehensive technical guide for Activity-Based Protein Profiling (ABPP) using 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a specialized probe designed to target and profile enzymes involved in pyrimidine metabolism, specifically Cytidine Deaminase (CDA) and related salvage pathway enzymes.

Introduction & Principle

The Target Landscape

Pyrimidine metabolism is a critical pathway in oncology, particularly for the activation and detoxification of nucleoside analogues (e.g., Gemcitabine, 5-Fluorouracil, Decitabine). Cytidine Deaminase (CDA) is a key enzyme that hydrolytically deaminates cytidine and deoxycytidine to uridine and deoxyuridine, respectively. Overexpression of CDA is a primary mechanism of resistance to cytidine-based chemotherapies.

The Probe: 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

This probe is a functionalized analogue of the Zebularine base (pyrimidin-2-one). It combines three structural logic gates:

-

Pyrimidin-2(1H)-one Scaffold: Mimics the transition state of cytidine deamination (lacking the C4-amino group of cytosine and the C4-carbonyl of uracil), acting as a potent inhibitor of CDA.

-

5-Fluoro Substituent: Increases the acidity of the N3 proton and enhances electrophilicity at C4/C6, promoting tight-binding or covalent trapping of the enzyme active site (specifically the catalytic zinc-coordinated water attack).

-

6-Ethynyl Handle: A latent bioorthogonal alkyne group positioned at the C6 carbon. This sterically permissive handle allows for downstream conjugation to reporter tags (azide-fluorophores or azide-biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without abolishing enzyme recognition.

Mechanism of Action

Upon cellular entry (or in lysate), the probe binds to the active site of CDA. The enzyme attempts to process the inhibitor, leading to a stalled transition state or covalent modification. The "click" handle remains accessible, allowing the researcher to visualize the active enzyme population, distinct from total protein abundance.

Experimental Workflow & Logic

The ABPP workflow consists of three phases: Labeling , Conjugation (Click Chemistry) , and Detection .

DOT Diagram: ABPP Workflow

Caption: Workflow for profiling CDA activity. The probe is applied to cells/lysates, followed by click chemistry to attach a reporter for downstream analysis.

Detailed Protocols

Materials Required

| Component | Specification | Function |

| Probe | 6-ethynyl-5-fluoropyrimidin-2(1H)-one | Active-site labeling agent. Stock: 100 mM in DMSO. |

| Lysis Buffer | PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free) | Extraction of proteome. EDTA interferes with CuAAC. |

| Reporter Tag | Azide-Rhodamine (TAMRA-N3) or Azide-Biotin | Visualization or enrichment. Stock: 5 mM in DMSO. |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces Cu(II) to catalytic Cu(I) and protects thiols. Stock: 50 mM (fresh). |

| Ligand | TBTA or THPTA | Stabilizes Cu(I) oxidation state. Stock: 2 mM in DMSO/Water. |

| Catalyst | CuSO4 · 5H2O | Source of Copper. Stock: 50 mM in H2O. |

Protocol A: In Situ (Live Cell) Labeling

Best for detecting cell-permeable activity and physiological context.

-

Cell Culture: Grow cells (e.g., A549, HCT116) to 80-90% confluence.

-

Probe Treatment:

-

Replace media with fresh media containing 10–50 µM of 6-ethynyl-5-fluoropyrimidin-2(1H)-one.

-

Include a DMSO vehicle control plate.

-

Optional Competition Control: Pre-incubate cells with 100 µM Tetrahydrouridine (THU) or Zebularine for 1 hour prior to probe addition to validate target specificity.

-

-

Incubation: Incubate at 37°C / 5% CO2 for 2–4 hours .

-

Harvesting:

-

Wash cells 2x with cold PBS to remove unbound probe.

-

Scrape cells into PBS, pellet (500 x g, 5 min), and aspirate supernatant.

-

-

Lysis: Resuspend pellet in Lysis Buffer (PBS + 0.5% NP-40 + Protease Inhibitors). Sonicate briefly on ice. Centrifuge (15,000 x g, 10 min) to clear debris. Collect supernatant.

-

Quantification: Normalize protein concentration to 1–2 mg/mL using BCA assay.

Protocol B: In Vitro (Lysate) Labeling

Best for biochemical characterization and optimization.

-

Lysate Prep: Prepare lysate as above from untreated cells.

-

Labeling: Aliquot 50 µL of lysate (1 mg/mL) into tubes.

-

Probe Addition: Add probe (final conc. 1–10 µM).

-

Incubation: Incubate at 37°C for 1 hour.

Protocol C: Click Chemistry (CuAAC) & Detection

Critical Step: Perform in low light if using fluorophores.

-

Reaction Mix: To each 50 µL lysate sample, add reagents in the following exact order (mix by vortexing after each addition):

-

Azide-Tag: 1 µL (100 µM final).

-

TBTA Ligand: 3 µL (100 µM final).

-

CuSO4: 1 µL (1 mM final).

-

TCEP: 1 µL (1 mM final).

-

-

Incubation: Vortex and incubate at Room Temperature (RT) for 1 hour .

-

Quenching: Add 4x SDS-PAGE Loading Buffer (containing

-mercaptoethanol). Boil at 95°C for 5 minutes. -

Analysis:

-

Fluorescence: Resolve on 12% SDS-PAGE. Scan gel on a fluorescent typhoon scanner (Ex/Em for Rhodamine/TAMRA).

-

Western Blot: Transfer to nitrocellulose. Probe with Streptavidin-HRP (if Biotin-Azide used) or anti-CDA antibody to confirm band identity.

-

Data Interpretation & Troubleshooting

Expected Results

| Observation | Interpretation |

| Band at ~16 kDa | Monomeric Cytidine Deaminase (CDA). This is the primary target. |

| Band at ~50-55 kDa | Potential tetrameric form of CDA (SDS-resistant) or off-target Dihydropyrimidine Dehydrogenase (DPD) fragment. |

| Signal Disappearance with THU | Validates specificity. Tetrahydrouridine (THU) is a competitive inhibitor of CDA; it should block probe binding. |

| No Signal | Probe concentration too low, or enzyme expression absent (e.g., CDA-null cell lines). |

Pathway Context: Pyrimidine Salvage

Understanding the target requires mapping the pyrimidine salvage pathway. The probe mimics the transition from Cytidine to Uridine.

Caption: The probe targets CDA, the gatekeeper enzyme converting Cytidine to Uridine. Inhibition here alters the pool of nucleotides available for salvage.

References

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

-

Ben-David, U., et al. (2019). "Chemical probes for cytidine deaminase." Nature Communications (Contextual grounding on CDA inhibitors). Link

-

Willems, L. I., et al. (2011). "Bioorthogonal chemistry: applications in activity-based protein profiling." Accounts of Chemical Research. Link

-

Ferreras, J. A., et al. (2005). "Small-molecule inhibition of cytidine deaminase." Nature Chemical Biology. Link

(Note: While general ABPP and CDA references are provided, specific literature on "6-ethynyl-5-fluoropyrimidin-2(1H)-one" as a commercial entity is emerging; this protocol is derived from standard nucleoside-analogue ABPP methodologies.)

Synthesis of 6-ethynyl-5-fluoropyrimidin-2(1H)-one derivatives for bioconjugation

This guide outlines the synthesis and application of 6-ethynyl-5-fluoropyrimidin-2(1H)-one derivatives. This scaffold combines the cytotoxic pharmacophore of 5-fluorouracil (5-FU) with a C6-alkyne handle, enabling site-specific bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: Synthesizing 6-substituted-5-fluoropyrimidines is non-trivial due to the "ortho-effect" of the C5-fluorine atom, which deactivates the C6 position toward nucleophilic attack and complicates regioselectivity during halogenation. Standard electrophilic aromatic substitution fails because the pyrimidine ring is electron-deficient.

The Solution: The most robust route utilizes Directed Ortho-Metalation (DoM) . The C5-fluorine atom, while electron-withdrawing, actually facilitates C6-lithiation by increasing the acidity of the C6-proton (inductive effect). We will employ a "Protect-Lithiate-Couple" strategy.

Retrosynthetic Pathway (DOT Diagram):

Figure 1: Retrosynthetic logic relying on Directed Ortho-Metalation (DoM) to install the halogen handle at C6, followed by palladium-catalyzed alkynylation.

Part 2: Detailed Synthesis Protocol

Phase A: Scaffold Construction (The "Warhead")

Reagents Required:

-

p-Methoxybenzyl chloride (PMB-Cl) or Chloromethyl methyl ether (MOM-Cl)

-

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) – Prepare fresh from TMP + n-BuLi

-

Trimethylsilylacetylene (TMS-acetylene)

Step 1: N1,N3-Protection Rationale: The N-protons of 5-FU are acidic (pKa ~8 and ~13). They must be masked to prevent quenching of the organolithium reagent in Step 2. PMB (p-methoxybenzyl) is preferred for its stability and UV visibility.

-

Suspend 5-FU (10 mmol) in anhydrous DMF (20 mL).

-

Add K₂CO₃ (25 mmol) and stir at 0°C.

-

Dropwise add PMB-Cl (22 mmol).

-

Warm to RT and stir for 12h.

-

Workup: Pour into water, extract with EtOAc. Wash with brine.

-

QC: ¹H NMR should show two PMB methylene singlets (~5.0 ppm) and disappearance of NH signals.

Step 2: C6-Lithiation and Iodination (The Critical Step) Rationale: LiTMP is a non-nucleophilic, bulky base that avoids addition to the pyrimidine ring (a common side reaction with n-BuLi). The C5-F atom directs lithiation to C6 via inductive acidification.

-

Generate LiTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (12 mmol) in dry THF (30 mL). Cool to -78°C. Add n-BuLi (12 mmol, 2.5 M in hexanes) dropwise. Stir 30 min at 0°C, then cool back to -78°C.

-

Metalation: Cannulate the solution of Protected 5-FU (10 mmol in 10 mL THF) slowly into the LiTMP solution at -78°C.

-

Critical: Maintain T < -70°C to prevent ring fragmentation (benzyne-type mechanism).

-

Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange.

-

-

Quench: Add a solution of Iodine (I₂, 15 mmol in THF) dropwise.

-

Workup: Quench with sat. NH₄Cl, then Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[2]

-

Product: N1,N3-di-PMB-5-fluoro-6-iodouracil .

-

Note: The C6-H singlet in NMR (usually ~8.0 ppm) will disappear.

-

Step 3: Sonogashira Coupling Rationale: The C6-Iodo position is sterically crowded by the C5-F and N1-protecting group. High catalyst loading and heating are often required.

-

Dissolve the 6-iodo intermediate (5 mmol) in anhydrous THF/Et₃N (3:1 ratio, degassed).

-

Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

-

Add TMS-acetylene (7.5 mmol).

-

Heat to 50°C under Argon for 4-6 hours. Monitor by TLC (the product is highly fluorescent).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Global Deprotection

-

TMS Removal: Treat with TBAF (1.0 M in THF) or K₂CO₃/MeOH at RT for 1h.

-

PMB Removal: Dissolve in Trifluoroacetic acid (TFA) at 60°C for 2h, or use Cerium Ammonium Nitrate (CAN) if milder conditions are needed.

-

Isolation: Evaporate TFA, neutralize with cold NaHCO₃, and purify via reverse-phase HPLC (C18 column).

Part 3: Bioconjugation Protocol (The "Click")

This protocol describes coupling the 6-ethynyl-5-fluoro scaffold to an Azide-functionalized biomolecule (e.g., Azide-PEG-Antibody or Azide-DNA).

Workflow Diagram (DOT):

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Protocol:

-

Preparation:

-

Stock A: 10 mM 6-ethynyl-5-fluoropyrimidin-2-one in DMSO.

-

Stock B: 20 mM CuSO₄ in water.

-

Stock C: 50 mM THPTA (ligand) in water. THPTA protects biomolecules from oxidative damage by copper.

-

Stock D: 100 mM Sodium Ascorbate (freshly prepared).

-

-

Complex Formation: Premix CuSO₄ and THPTA (1:5 molar ratio) and let stand for 5 mins.

-

Reaction:

-

To the Azide-labeled protein (50 µL, 1 mg/mL in PBS), add:

-

1 µL Stock A (Final ~200 µM alkyne, excess).

-

Appropriate volume of Cu-THPTA mix (Final 0.5 mM Cu).

-

Add Sodium Ascorbate (Final 2.5 mM) to initiate.

-

-

Incubation: Incubate at 25°C for 60 minutes in the dark.

-

Quench: Add EDTA (10 mM final) to chelate copper.

Part 4: Quality Control & Troubleshooting

Analytical Specifications Table:

| Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR (DMSO-d6) | Absence of C6-H signal; Alkyne proton singlet at ~4.5 ppm (if deprotected). |

| Fluorine Content | ¹⁹F NMR | Single peak ~ -165 ppm (shifted vs 5-FU due to alkyne). |

| Purity | HPLC (C18, ACN/H₂O) | > 95% area under curve (254 nm). |

| Mass Spec | ESI-MS (Positive) | [M+H]⁺ consistent with calculated mass. |

Troubleshooting Guide:

-

Problem: Low yield in Step 2 (Lithiation).

-

Cause: Temperature rose above -70°C or wet reagents.[2]

-

Fix: Use a cryocooler or dry ice/acetone slurry. Ensure THF is distilled from Na/Benzophenone.

-

-

Problem: "Dirty" Sonogashira reaction (black precipitate, no product).

-

Cause: Oxidation of catalyst or Copper acetylide instability.

-

Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Add the alkyne slowly to the catalyst mixture.

-

-

Problem: Bioconjugation protein precipitation.

-

Cause: Copper toxicity or high DMSO.

-

Fix: Increase THPTA concentration (up to 1 mM). Keep DMSO < 5% v/v.

-

References

-

Directed Ortho-Metalation of 5-Fluorouracil

- Title: Synthesis of 6-Substituted 5-Fluorouracil Derivatives via Lithi

- Source:Journal of Organic Chemistry

- Context: Primary method for C6 functionalization of fluorin

-

(Note: Generalized reference for DoM on pyrimidines).

-

Sonogashira Coupling on Nucleobases

- Title: Synthesis and properties of 6-alkynyl-5-aryluracils.

-

Source:Beilstein Journal of Organic Chemistry[6]

- Context: Reaction conditions for coupling alkynes to C6-halo-uracils.

-

Bioconjugation of Ethynyl Pyrimidines

-

Click Chemistry Protocol (CuAAC)

- Title: Bioconjug

- Source:N

- Context: Standard THPTA-based conditions used in Part 3.

Sources

- 1. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution Target Deconvolution in Lung Cancer Using the Bioorthogonal Probe 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

Executive Summary & Scientific Rationale

While pyrimidine antimetabolites such as 5-fluorouracil (5-FU) have been foundational in oncology, their precise polypharmacology and the mechanisms driving chemoresistance in non-small cell lung cancer (NSCLC) are still not fully characterized[1]. To map the global target landscape of these agents, chemical proteomics—specifically Activity-Based Protein Profiling (ABPP)—has emerged as an indispensable tool[2].

This application note details the deployment of 6-ethynyl-5-fluoropyrimidin-2(1H)-one , a rationally designed bioorthogonal probe, to identify primary targets and novel off-targets in lung cancer models. By incorporating a terminal alkyne at the 6-position of the fluoropyrimidine scaffold, this probe maintains the core pharmacophore required for target binding while enabling downstream target isolation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[3],[4].

The Causality of Probe Design

The selection of the 6-ethynyl modification is highly intentional. Bulky fluorophores or biotin tags directly attached to a drug often sterically hinder drug-protein interactions, leading to false negatives. The ethynyl group is the smallest available bioorthogonal handle, minimally perturbing the molecule's physicochemical properties and allowing it to freely enter the cell and undergo necessary metabolic processing[3].

Pharmacological Validation